(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
Indole is a heterocyclic compound that is a part of many biologically active compounds. It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It is also found in various bioactive compounds.
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The specific molecular structure of “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” is not available in the literature I have access to.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the delocalization of π-electrons . The specific chemical reactions involving “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Indole is physically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” are not available in the literature I have access to.Scientific Research Applications
Antitumor and Antimitotic Agent
- Study 1: A novel indole compound, 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), has been identified with antitubulin action and potent antitumor activity. It demonstrated less neurotoxicity than vinca alkaloids and showed resistance to drug resistance mediated by P-glycoprotein (Ahn et al., 2011).
NMDA Receptor Antagonists
- Study 2: Derivatives of indole-2-carboxamides and benzimidazole-2-carboxamides, including (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have shown potent NR2B subunit-selective antagonism of the NMDA receptor. This class of compounds has potential implications in neurological disorders (Borza et al., 2007).
Antimicrobial Activity
- Study 3: A series of novel indole-based 1,3,4-oxadiazoles have been synthesized, showing potential antibacterial and antifungal activities. These compounds were derived from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide (Nagarapu & Pingili, 2014).
Genotoxic Properties
- Study 4: Research on the genotoxic properties of certain synthetic cannabinoids, including benzoyl indole derivatives, revealed DNA-damaging properties in various experimental systems. This study provides insights into the potential health risks associated with these substances (Ferk et al., 2016).
Synthetic Cannabinoid Analysis
- Study 5: Two compounds, including a benzoylindole, were identified as adulterants in herbal products. These findings highlight the importance of surveillance and analysis of unregulated drugs (Nakajima et al., 2011).
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for the study of “(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone” would likely involve further exploration of its synthesis, biological activity, and potential therapeutic applications.
properties
IUPAC Name |
1H-indol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20(17-6-7-18-16(14-17)8-10-21-18)22-11-9-19(24-13-12-22)15-4-2-1-3-5-15/h1-8,10,14,19,21H,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCTULTCQDTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-5-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone |
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